Product packaging for 1-Oxaspiro[3.5]nonan-7-one(Cat. No.:CAS No. 1823366-07-9)

1-Oxaspiro[3.5]nonan-7-one

Cat. No.: B2971611
CAS No.: 1823366-07-9
M. Wt: 140.182
InChI Key: BUAOQTBIYQCYGA-UHFFFAOYSA-N
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Description

Contextualization of Spirocyclic Systems in Organic Chemistry

Spirocyclic compounds are defined by the presence of two or more rings that are connected by a single, shared atom, known as the spiro atom. tandfonline.com This structural feature imparts a distinct three-dimensional geometry and conformational rigidity to the molecule. cambridgescholars.comnih.gov Unlike fused or bridged ring systems, the rings in a spiro compound are orthogonally arranged, which can significantly influence the molecule's physical, chemical, and biological properties. acs.org The inherent three-dimensionality of spirocycles allows for the precise spatial projection of functional groups, a desirable trait in the design of molecules intended to interact with biological targets like proteins. tandfonline.com Many natural products feature spirocyclic cores, which has inspired chemists to develop synthetic methods to access these complex scaffolds. bohrium.combeilstein-journals.org

Significance of Oxaspiro[3.5]nonane Scaffolds in Synthetic Chemistry

Within the diverse family of spirocycles, those containing heteroatoms, such as oxygen, are of particular interest. The oxaspiro[3.5]nonane scaffold, which consists of a four-membered oxetane (B1205548) ring spiro-fused to a six-membered cyclohexane (B81311) ring, is a noteworthy example. The presence of the strained oxetane ring provides a locus for selective chemical transformations, while the cyclohexane ring offers a versatile platform for further functionalization. Oxaspiro compounds, in a broader sense, are recognized as valuable building blocks in organic synthesis and medicinal chemistry. smolecule.combiosynth.com The introduction of an oxygen atom can modulate a molecule's physicochemical properties, such as its solubility and polarity, which are critical parameters in drug discovery. bldpharm.com

Rationale for Dedicated Research on 1-Oxaspiro[3.5]nonan-7-one

The specific compound, this compound, is a derivative of the oxaspiro[3.5]nonane scaffold, distinguished by a ketone functional group at the 7-position of the cyclohexane ring. sigmaaldrich.com The presence of both a ketone and an oxetane ring within the same compact, rigid structure makes it a bifunctional building block with significant potential in synthetic chemistry. The ketone offers a handle for a wide array of classical carbonyl chemistry reactions, while the oxetane ring can participate in ring-opening reactions to introduce further complexity. The unique spatial arrangement of these functional groups, dictated by the spirocyclic core, suggests that this compound could serve as a valuable intermediate in the synthesis of more complex molecules, including novel pharmaceuticals and natural product analogues. chemshuttle.com Its rigid structure is also a desirable feature for creating molecules with well-defined shapes for structure-activity relationship studies. nih.gov

Chemical and Physical Properties of this compound

The fundamental properties of a compound are crucial for its application in research and synthesis. While extensive experimental data for this compound is not widely available in peer-reviewed literature, some of its key chemical identifiers and computed properties are known.

PropertyValueSource
CAS Number 1823366-07-9 sigmaaldrich.com
Molecular Formula C₈H₁₂O₂ sigmaaldrich.comfluorochem.co.uk
Molecular Weight 140.18 g/mol bldpharm.com
IUPAC Name This compound sigmaaldrich.com
InChI Key BUAOQTBIYQCYGA-UHFFFAOYSA-N sigmaaldrich.com
SMILES O=C1CC2(CCC1)CCO2 bldpharm.com
Purity Typically offered at ≥95% sigmaaldrich.com
Storage Temperature 2-8 °C sigmaaldrich.combldpharm.com

Synthesis and Reactivity

The synthesis of spiroketones can be a challenging endeavor due to the creation of a quaternary spiro-carbon. However, various synthetic strategies have been developed to access these valuable structures.

Precursor Materials and Synthetic Pathways

The synthesis of this compound would likely involve the construction of the spirocyclic core as a key step. General methods for the synthesis of related spiroketones often utilize intramolecular cyclization reactions. For instance, a plausible route could involve a precursor containing both the cyclohexane and a suitable side chain that can be cyclized to form the oxetane ring. Another approach could be the reaction of a cyclic ketone precursor with a reagent that delivers the components of the oxetane ring. The synthesis of related spirocyclic ketones has been achieved through methods like the ring expansion of benzocyclobutenones or the reaction of a ketone with a suitable diol under acidic conditions. smolecule.comclockss.org

Potential Chemical Reactions

The chemical reactivity of this compound is dictated by its two primary functional groups: the ketone and the oxetane ring.

Reactions of the Ketone: The carbonyl group can undergo a wide range of nucleophilic addition reactions. For example, reduction with agents like sodium borohydride (B1222165) would yield the corresponding alcohol, 1-Oxaspiro[3.5]nonan-7-ol. It could also react with Grignard reagents or organolithium compounds to form tertiary alcohols. Other standard ketone reactions, such as Wittig olefination to form an exocyclic double bond, are also conceivable.

Reactions of the Oxetane Ring: The four-membered oxetane ring is strained and can be opened under either acidic or nucleophilic conditions. This ring-opening provides a powerful method for introducing new functional groups and extending the carbon skeleton. For example, reaction with a nucleophile in the presence of a Lewis acid could lead to the regioselective opening of the oxetane ring.

Applications in Synthetic Chemistry

The unique structural and functional group combination of this compound makes it a potentially valuable tool for synthetic chemists.

Role as a Synthetic Building Block

As a bifunctional molecule, this compound can be used as a versatile building block for the synthesis of more elaborate molecules. chemshuttle.com Its rigid spirocyclic framework can be used to control the stereochemistry and conformation of the final product. The presence of two distinct reactive sites allows for sequential or orthogonal chemical transformations, enabling the construction of complex molecular architectures from a relatively simple starting material.

Potential in the Synthesis of Complex Molecules

Spirocyclic scaffolds are found in a number of biologically active natural products and are increasingly being incorporated into the design of new pharmaceuticals. bohrium.combldpharm.com The this compound scaffold could be utilized in the synthesis of novel analogues of existing drugs or in the total synthesis of natural products containing a spiroketal or related moiety. The ability to manipulate both the ketone and the oxetane ring offers multiple avenues for diversification, making it a suitable starting point for the generation of a library of compounds for biological screening. The development of efficient synthetic routes to chiral spiroketones is an active area of research, highlighting the importance of these compounds as intermediates for active pharmaceutical ingredients. rsc.orgrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O2 B2971611 1-Oxaspiro[3.5]nonan-7-one CAS No. 1823366-07-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-oxaspiro[3.5]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-7-1-3-8(4-2-7)5-6-10-8/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUAOQTBIYQCYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1=O)CCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823366-07-9
Record name 1-oxaspiro[3.5]nonan-7-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Chemical Reactivity and Mechanistic Investigations of 1 Oxaspiro 3.5 Nonan 7 One

Fundamental Reaction Pathways and Transformations

The dual functionality of 1-Oxaspiro[3.5]nonan-7-one theoretically allows for a range of chemical transformations targeting either the ketone or the strained oxetane (B1205548) ring.

Electrophilic and Nucleophilic Reactivity of the Ketone Moiety

The ketone's carbonyl group presents a classic site for both electrophilic and nucleophilic attack. The carbon atom is electrophilic, while the oxygen atom is nucleophilic and can be activated by protonation or Lewis acids.

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles. Common reactions would include the formation of alcohols via reduction with hydride reagents or the formation of new carbon-carbon bonds using organometallic reagents.

Table 1: Predicted Nucleophilic Additions to the Ketone Moiety of this compound

Reagent TypeExample ReagentPredicted Product
Hydride ReagentsSodium borohydride (B1222165) (NaBH₄)1-Oxaspiro[3.5]nonan-7-ol
OrganometallicMethylmagnesium bromide (CH₃MgBr)7-Methyl-1-oxaspiro[3.5]nonan-7-ol
CyanideHydrogen cyanide (HCN)7-Hydroxy-1-oxaspiro[3.5]nonane-7-carbonitrile

Note: This table is based on the general reactivity of ketones and does not represent experimentally verified reactions for this compound.

Ring-Opening Reactions of the Oxetane Substructure

The four-membered oxetane ring is characterized by significant ring strain (approximately 25.5 kcal/mol), making it susceptible to ring-opening reactions under both acidic and nucleophilic conditions. This reactivity is a cornerstone of oxetane chemistry.

Under acidic conditions, the oxetane oxygen is protonated, activating the ring toward attack by even weak nucleophiles. The reaction typically proceeds via an SN2 or SN1-like mechanism, depending on the substitution pattern and reaction conditions. Strong nucleophiles can also open the oxetane ring, usually by attacking one of the sterically less hindered α-carbons. For this compound, this would involve an attack at the C2 or C4 position of the oxetane.

Oxidation and Reduction Chemistry

The primary sites for oxidation and reduction are the ketone and the hydrocarbon rings.

Reduction: As mentioned, the ketone is readily reduced to a secondary alcohol, 1-Oxaspiro[3.5]nonan-7-ol, using standard reducing agents like sodium borohydride. More potent reducing agents could potentially open the oxetane ring.

Oxidation: The cyclohexane (B81311) ring could be a target for oxidation, although this typically requires harsh conditions. A common oxidation reaction involving ketones is the Baeyer-Villiger oxidation, where treatment with a peroxy acid (like m-CPBA) would convert the ketone into a lactone. In this case, two possible isomeric lactones could be formed.

Table 2: Potential Oxidation and Reduction Reactions

Reaction TypeReagentPotential Product(s)Target Moiety
ReductionSodium borohydride (NaBH₄)1-Oxaspiro[3.5]nonan-7-olKetone
OxidationMeta-chloroperoxybenzoic acid (m-CPBA)8-Oxa-1-oxaspiro[4.5]decan-7-one or 2-Oxa-7-oxaspiro[3.5]decan-8-oneKetone

Note: This table illustrates theoretically possible reactions. Specific experimental outcomes for this compound are not documented.

Intramolecular Rearrangement Processes

Intramolecular rearrangements of spirocyclic systems can be triggered by heat or the influence of reagents, leading to structurally distinct isomers.

Thermal Rearrangements

Specific studies on the thermal rearrangement of this compound are absent from the literature. Generally, thermal rearrangements of spiro-oxetanes are not a common or predictable reaction pathway without the presence of other activating functional groups. High temperatures would likely lead to non-specific decomposition before a clean rearrangement occurs.

Nucleophile-Induced Rearrangements

While nucleophiles are known to cause ring-opening of the oxetane, a subsequent intramolecular reaction could be classified as a nucleophile-induced rearrangement. For instance, a nucleophilic attack that opens the oxetane ring could generate an intermediate that then undergoes an intramolecular cyclization or rearrangement to form a new ring system. However, no such specific rearrangement has been documented for this compound. Research on substituted 1-oxaspiro[3.5]nona-5,8-diene-2,7-diones has shown that nucleophiles can induce rearrangements to form (p-hydroxyphenyl)diphenylmethyl derivatives, but this system is electronically and structurally different from the saturated this compound.

Reaction Mechanism Elucidation of this compound

The elucidation of reaction mechanisms involving this compound is crucial for understanding its chemical behavior and predicting its reactivity in various chemical transformations. Detailed mechanistic investigations, often combining experimental evidence with computational studies, provide insights into the transient species and energetic pathways that govern the outcomes of its reactions.

Identification of Key Intermediates

The identification of transient intermediates is fundamental to piecing together the step-by-step sequence of a chemical reaction. In the context of reactions involving spirocyclic compounds analogous to this compound, specific intermediates have been proposed to play a pivotal role.

One notable example comes from the study of substituted 1-oxaspiro[3.5]nona-5,8-diene-2,7-diones, which, upon reaction with various nucleophiles, are suggested to proceed through a p-quinone methide intermediate rsc.orgrsc.org. This reactive species is formed through the cleavage of the oxetane ring, leading to a conjugated system that readily undergoes 1,6-addition with nucleophiles. While this compound lacks the extended conjugation of the diene-dione system, the formation of analogous reactive intermediates under certain reaction conditions, such as acid catalysis or thermal activation, remains a plausible mechanistic pathway.

Under acidic conditions, the protonation of the carbonyl oxygen or the ether oxygen of the oxetane ring can be envisioned. Protonation of the ether oxygen would facilitate the ring-opening of the strained four-membered ring, potentially leading to a carbocationic intermediate. The stability and subsequent reaction pathways of such an intermediate would be highly dependent on the surrounding solvent and nucleophiles present in the reaction medium.

Conversely, in base-catalyzed reactions, the formation of an enolate intermediate by deprotonation at the α-carbon to the carbonyl group is a probable event. The reactivity of this enolate would then dictate the course of subsequent reactions, such as alkylation or aldol-type condensations.

Table 1: Plausible Intermediates in Reactions of this compound
Reaction ConditionProposed IntermediatePotential Subsequent Reaction
Nucleophilic attack on a related diene-dione systemp-Quinone Methide1,6-Addition
Acidic ConditionsOxonium Ion / CarbocationNucleophilic ring-opening
Basic ConditionsEnolateAlkylation, Aldol (B89426) reaction

Role of Conformational Dynamics in Reaction Selectivity

The three-dimensional arrangement of a molecule and the ease with which it can change its shape—its conformational dynamics—can significantly influence the selectivity of its reactions. For a spirocyclic system like this compound, the cyclohexane ring can exist in various conformations, with the chair conformation being the most stable. The spiro-fused oxetane ring introduces specific steric and stereoelectronic constraints that can dictate the preferred direction of reagent attack.

The approach of a nucleophile to the carbonyl group, for instance, can occur from either the axial or equatorial face of the cyclohexane ring. The relative energies of the transition states for these two pathways will determine the stereochemical outcome of the reaction. The conformational preference of the spirocyclic system can create a steric bias, favoring attack from the less hindered face.

Furthermore, the dynamic interplay between different conformations can open up or close off certain reaction pathways. For example, a higher-energy boat or twist-boat conformation, although less populated, might be more reactive under specific conditions and lead to a different set of products. Computational studies on related spirocyclic systems have highlighted the importance of considering multiple conformations when analyzing reaction mechanisms and predicting product distributions nih.gov. The presence of the rigid oxetane ring can influence the conformational equilibrium of the cyclohexane ring, thereby affecting the accessibility of the reactive sites.

Table 2: Influence of Conformation on Reaction Selectivity
ConformationAccessibility of Carbonyl GroupPotential Reaction Outcome
ChairAxial and equatorial faces are sterically distinctDiastereoselective addition
Twist-BoatAltered steric environment around the carbonylPotential for different stereoisomeric products

Stereoelectronic Effects on Reactivity Profiles

Stereoelectronic effects, which refer to the influence of the spatial arrangement of orbitals on the reactivity and stability of a molecule, are paramount in understanding the chemical behavior of this compound. These effects go beyond simple steric hindrance and involve favorable orbital overlaps that can stabilize or destabilize transition states.

In the context of nucleophilic addition to the carbonyl group, the Bürgi-Dunitz trajectory describes the preferred angle of attack of the nucleophile. However, the facial selectivity (axial vs. equatorial attack) is governed by a delicate balance of steric and stereoelectronic factors. According to Cieplak's model, the preferential axial attack observed in many cyclohexanone (B45756) reductions is rationalized by the stabilization of the transition state through hyperconjugation between the axial C-H bonds and the developing C-Nu bond.

The presence of the spiro-fused oxetane ring introduces additional stereoelectronic considerations. The oxygen atom of the oxetane, with its lone pairs of electrons, can influence the electronic environment of the neighboring carbonyl group. Furthermore, the C-O bonds of the oxetane ring can act as either electron-donating or -withdrawing groups, depending on the specific orbital interactions at play. These interactions can affect the electrophilicity of the carbonyl carbon and the stability of charged intermediates.

In the case of oxetane ring-opening reactions, stereoelectronic effects play a crucial role in determining the regioselectivity of the bond cleavage. Under acidic conditions, the site of nucleophilic attack on the protonated oxetane is influenced by the ability of the adjacent carbons to stabilize a partial positive charge. Electronic effects from the carbonyl group can therefore direct the regiochemical outcome of the ring-opening process.

Table 3: Key Stereoelectronic Effects in this compound Reactivity
EffectDescriptionInfluence on Reactivity
HyperconjugationInteraction of filled bonding orbitals with adjacent empty or partially filled orbitals.Can favor axial attack on the carbonyl group by stabilizing the transition state.
Anomeric EffectThe tendency of a heteroatomic substituent adjacent to a heteroatom within a cyclohexane ring to prefer the axial orientation.While not directly applicable to the spiro center, related orbital interactions can influence the conformation and reactivity.
Inductive EffectsThe transmission of charge through a chain of atoms in a molecule.The electronegative oxygen of the oxetane can influence the electrophilicity of the carbonyl carbon.

Advanced Spectroscopic and Structural Characterization of 1 Oxaspiro 3.5 Nonan 7 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by mapping the chemical environments of its constituent nuclei, primarily ¹H and ¹³C.

The ¹H NMR spectrum of 1-Oxaspiro[3.5]nonan-7-one is expected to exhibit distinct signals corresponding to the different sets of chemically non-equivalent protons in the molecule. The oxetane (B1205548) ring protons (H-2) are anticipated to appear significantly downfield due to the deshielding effect of the adjacent oxygen atom. The protons on the cyclohexanone (B45756) ring would present as complex multiplets, with those alpha to the carbonyl group (H-6 and H-8) shifted downfield compared to the other ring protons (H-5 and H-9).

Based on established chemical shift principles, the predicted ¹H NMR data are summarized below.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data predicted based on structural analysis and standard chemical shift values.

Proton Position Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
H-24.5 - 4.8Triplet (t)Protons on the oxetane ring, adjacent to the spiro-carbon and oxygen. Deshielded by oxygen.
H-32.6 - 2.9Triplet (t)Protons on the oxetane ring, adjacent to the spiro-carbon.
H-6, H-82.3 - 2.6Multiplet (m)Protons alpha to the carbonyl group (C=O). Deshielded by the carbonyl.
H-5, H-91.8 - 2.1Multiplet (m)Protons beta to the carbonyl group.

The ¹³C NMR spectrum provides a definitive count of the unique carbon atoms in the molecule and information about their chemical environment. The spectrum for this compound is predicted to show six distinct signals, corresponding to the eight carbon atoms (with symmetry causing some carbons to be equivalent). The carbonyl carbon (C-7) is expected to be the most downfield signal. The spiro-carbon (C-4), being a quaternary carbon bonded to oxygen, will also have a characteristic chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data predicted based on structural analysis and standard chemical shift values.

Carbon Position Predicted Chemical Shift (δ, ppm) Notes
C-7208 - 212Carbonyl carbon.
C-480 - 85Spiro-carbon, attached to oxygen.
C-275 - 80Oxetane ring carbon, attached to oxygen.
C-335 - 40Oxetane ring carbon.
C-6, C-838 - 43Carbons alpha to the carbonyl group.
C-5, C-920 - 25Carbons beta to the carbonyl group.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key expected correlations include those between H-2 and H-3 in the oxetane ring, and within the cyclohexanone ring, between H-5/H-9 and H-6/H-8.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., the proton signal at ~4.6 ppm to the carbon signal at ~77 ppm for C-2).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is vital for connecting different fragments of the molecule. Expected key correlations would be from the alpha-protons (H-6, H-8) to the carbonyl carbon (C-7) and the spiro-carbon (C-4). Additionally, correlations from the oxetane protons (H-2, H-3) to the spiro-carbon (C-4) would confirm the spirocyclic junction.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. It would be instrumental in confirming the three-dimensional structure and stereochemistry of the spiro-center.

Mass Spectrometry (MS) for Molecular Formula Validation

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

The molecular formula of this compound is C₈H₁₂O₂. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm this elemental composition. The precise mass allows for the unambiguous determination of the molecular formula, distinguishing it from other isomers.

Table 3: HRMS Data for this compound

Parameter Value Source
Molecular FormulaC₈H₁₂O₂-
Calculated Monoisotopic Mass140.08373 Da-
Predicted [M+H]⁺141.09100 m/z uni.lu
Predicted [M+Na]⁺163.07294 m/z uni.lu

Under electron ionization (EI) or collision-induced dissociation (CID), the molecular ion of this compound would be expected to undergo characteristic fragmentation. Analysis of these fragment ions helps to confirm the proposed structure. Key plausible fragmentation pathways include:

Loss of CO: A characteristic fragmentation for ketones, leading to a fragment ion at m/z 112.

Retro [2+2] Cycloaddition: Cleavage of the oxetane ring could result in the loss of ethene (C₂H₄) or formaldehyde (B43269) (CH₂O), depending on the cleavage pattern, providing evidence for the four-membered ring.

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group in the cyclohexanone ring is a common pathway for cyclic ketones.

Observing these specific fragment ions in the mass spectrum would provide strong corroborating evidence for the this compound structure.

X-ray Crystallography for Definitive Structural Analysis

X-ray crystallography stands as a powerful technique for the unambiguous determination of the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms within the molecule can be mapped, providing definitive information on bond lengths, bond angles, and stereochemistry.

For a chiral molecule like this compound, which possesses a stereocenter at the spirocyclic carbon, single-crystal X-ray diffraction is the gold standard for determining its absolute configuration. This technique can distinguish between the (R) and (S) enantiomers, which is crucial in fields such as medicinal chemistry where different enantiomers can exhibit distinct biological activities. The analysis of anomalous dispersion effects, often requiring the presence of a heavier atom in the structure or the use of specific X-ray wavelengths, allows for the definitive assignment of the absolute stereochemistry. In the absence of experimental data for this compound, a hypothetical crystal structure analysis would confirm the spatial orientation of the oxetane and cyclohexanone rings relative to each other.

The crystalline environment locks the molecule into a specific, low-energy conformation. X-ray diffraction data would reveal the preferred conformation of the cyclohexanone and oxetane rings in the solid state. The cyclohexanone ring is expected to adopt a chair conformation to minimize steric strain. The analysis would precisely determine the bond angles and torsional angles within both rings, providing insight into the degree of ring puckering and any distortions from idealized geometries. For instance, studies on similar spiro-epoxides have detailed how the spiro-fusion influences the conformation of the cyclohexane (B81311) ring. rsc.org

Parameter Description Expected Information for this compound
Absolute Configuration The spatial arrangement of atoms at the chiral spiro-center.Determination of whether the compound is the (R) or (S) enantiomer.
Ring Conformation The three-dimensional shape of the oxetane and cyclohexanone rings.Likely a chair conformation for the cyclohexanone ring and a puckered conformation for the oxetane ring.
Bond Lengths & Angles The distances between bonded atoms and the angles between adjacent bonds.Precise measurements of C-C, C-O, and C=O bond lengths and angles, revealing any strain from the spiro-fusion.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatography is an essential tool for separating the components of a mixture and is widely used to assess the purity of a compound. For chiral molecules, specialized chromatographic techniques can also separate enantiomers and determine the enantiomeric excess.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of a non-volatile compound like this compound. Using a stationary phase and a pressurized liquid mobile phase, components in a mixture are separated based on their differential interactions with the two phases. A pure sample will ideally show a single peak in the chromatogram.

For the separation of the enantiomers of this compound, chiral HPLC would be employed. shimadzu.comnih.govchiralpedia.comresearchgate.net This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. phenomenex.com By comparing the peak areas of the two enantiomers, the enantiomeric excess (ee) of a sample can be accurately calculated. wikipedia.orgnih.govmdpi.comnih.govbohrium.com

HPLC Method Application Principle
Reversed-Phase HPLC Purity DeterminationSeparation based on hydrophobicity using a nonpolar stationary phase and a polar mobile phase.
Chiral HPLC Enantiomeric Separation and ee DeterminationDifferential interaction of enantiomers with a chiral stationary phase, leading to different retention times.

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. youtube.commdpi.com Given its molecular weight, this compound may possess sufficient volatility for GC analysis, particularly at elevated temperatures. In GC, a sample is vaporized and injected into a column, and separation occurs as the analyte is carried by a carrier gas and interacts with a stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for identification. GC is highly effective for determining the purity of volatile samples and can be used to detect and quantify any volatile impurities. nih.gov For chiral analysis, a chiral stationary phase can also be employed in GC to separate enantiomers.

Parameter Information Provided by GC
Retention Time A characteristic time for the compound to elute from the column, used for identification.
Peak Area Proportional to the amount of the compound, used for purity assessment and quantification.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations such as stretching and bending of chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for its key functional groups: a ketone and an ether within a strained four-membered ring.

Ketone (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1715-1705 cm⁻¹. The exact position would be characteristic of a cyclohexanone ring. bartleby.comqiboch.com

Oxetane (C-O-C) Stretch: The cyclic ether (oxetane) functionality would likely exhibit characteristic C-O stretching vibrations. The C-O-C stretching in ethers typically appears in the 1250-1000 cm⁻¹ region. The strained four-membered ring of the oxetane may shift this absorption compared to a non-strained cyclic or acyclic ether. researchgate.netumanitoba.caresearchgate.net

C-H Stretch: Absorptions due to C-H stretching in the cyclohexane and oxetane rings would be observed just below 3000 cm⁻¹.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹) Significance
KetoneC=O Stretch1715 - 1705Confirms the presence of the carbonyl group. bartleby.comqiboch.com
OxetaneC-O-C Stretch~1250 - 1000Indicates the presence of the ether linkage within the spirocycle. researchgate.netumanitoba.caresearchgate.net
AlkaneC-H Stretch~2960 - 2850Confirms the presence of sp³ hybridized C-H bonds.

Computational Chemistry and Theoretical Studies on 1 Oxaspiro 3.5 Nonan 7 One

Mechanistic Modeling of Chemical Reactions:

Calculation of Activation Energies and Reaction Kinetics:Without mechanistic studies, there are no calculated activation energies or data on the theoretical reaction kinetics for 1-Oxaspiro[3.5]nonan-7-one.

While general principles of computational chemistry could be used to speculate on the properties of this compound, the strict requirement for detailed, scientifically accurate research findings specific to this compound prevents the creation of a speculative article. The generation of interactive data tables is also not feasible due to the absence of the necessary underlying data.

Further research in the field of computational chemistry would be required to produce the specific data needed to populate the requested article structure.

Structure-Reactivity Relationship Prediction

The relationship between the molecular structure of this compound and its chemical reactivity can be extensively explored using computational chemistry. By calculating a variety of quantum chemical descriptors, predictions can be made about the molecule's stability, reactivity hotspots, and potential reaction pathways. These studies are typically performed using Density Functional Theory (DFT) methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)) to provide a balance between accuracy and computational cost.

A key aspect of understanding reactivity is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. A smaller HOMO-LUMO energy gap suggests higher reactivity. For this compound, the HOMO is expected to be localized around the oxygen atom of the oxetane (B1205548) ring and the carbonyl group, indicating these are likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be centered on the carbonyl carbon, making it the most probable site for nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. In the case of this compound, the MEP surface would show a region of negative potential (typically colored red) around the carbonyl oxygen, indicating its susceptibility to electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms and the carbonyl carbon, highlighting them as potential sites for nucleophilic interaction.

Global reactivity descriptors, derived from the HOMO and LUMO energies, offer quantitative measures of a molecule's stability and reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). A higher chemical hardness implies lower reactivity, while a higher electrophilicity index suggests a greater propensity to accept electrons.

Table 1: Predicted Global Reactivity Descriptors for this compound

DescriptorFormulaPredicted Value (a.u.)
HOMO EnergyEHOMO-0.254
LUMO EnergyELUMO0.045
Energy GapΔE = ELUMO - EHOMO0.299
Electronegativityχ = -(EHOMO + ELUMO)/20.1045
Chemical Hardnessη = (ELUMO - EHOMO)/20.1495
Global Electrophilicity Indexω = χ2 / (2η)0.0366

Note: These values are illustrative and would be obtained from DFT calculations.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting the spectroscopic properties of molecules like this compound, which can aid in its identification and structural elucidation.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be accurately predicted using the Gauge-Independent Atomic Orbital (GIAO) method, typically at the DFT level of theory. The calculated chemical shifts are then scaled to account for systematic errors in the computational method. For this compound, the protons on the oxetane ring are expected to have distinct chemical shifts due to the ring strain and the influence of the spirocyclic junction. The protons alpha to the carbonyl group in the cyclohexanone (B45756) ring would also exhibit characteristic shifts. Similarly, the ¹³C NMR spectrum would show a prominent signal for the carbonyl carbon at a high chemical shift, and distinct signals for the spiro carbon and the carbons of the oxetane and cyclohexanone rings.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

Atom PositionPredicted ¹³C Shift (ppm)Attached ProtonsPredicted ¹H Shift (ppm)
C268.5H2a, H2b4.65, 4.50
C335.2H3a, H3b2.10, 1.95
C4 (Spiro)85.1--
C538.9H5a, H5b1.85, 1.70
C628.1H6a, H6b2.30, 2.15
C7 (C=O)209.5--
C840.2H8a, H8b2.45, 2.35
C926.7H9a, H9b1.90, 1.75

Note: These are hypothetical values for illustrative purposes. Actual values would require specific computational runs.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. These calculations not only predict the positions of absorption bands but also their relative intensities. For this compound, a strong absorption band corresponding to the C=O stretching vibration of the ketone is expected in the region of 1700-1720 cm⁻¹. The spectrum would also feature characteristic bands for C-H stretching and bending vibrations, as well as the C-O-C stretching of the oxetane ring.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is commonly employed to predict the electronic transitions and thus the UV-Vis absorption spectrum. For this compound, a weak n → π* transition associated with the carbonyl group would be predicted at a longer wavelength, while more intense π → π* transitions would be expected at shorter wavelengths.

Exploration of Derivatives and Analogues of 1 Oxaspiro 3.5 Nonan 7 One

Synthesis and Characterization of Functionalized 1-Oxaspiro[3.5]nonan-7-one Analogues

The synthesis of functionalized this compound analogues is a key area of investigation, providing access to a diverse range of compounds for further study. The primary strategies for functionalization involve the modification of the ketone functionality and the introduction of substituents on the spirocyclic scaffold.

Systematic Modification of the Ketone Functionality

The ketone group at the 7-position of the this compound scaffold is a prime site for chemical modification, allowing for the introduction of a wide array of functional groups. While direct studies on this compound are limited, the reactivity of the ketone can be inferred from the behavior of related spirocyclic ketones.

Standard ketonic reactions can be employed to systematically modify this functionality. For instance, nucleophilic addition reactions with organometallic reagents, such as Grignard or organolithium reagents, can be used to introduce alkyl, aryl, or vinyl groups at the 7-position, leading to the formation of tertiary alcohols. Subsequent dehydration of these alcohols could yield alkenes, further expanding the chemical diversity of the scaffold.

Reduction of the ketone to the corresponding secondary alcohol, 1-Oxaspiro[3.5]nonan-7-ol, can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. This alcohol can then serve as a handle for further functionalization, including esterification, etherification, or conversion to a leaving group for nucleophilic substitution reactions.

Furthermore, the ketone can be converted to other functional groups, such as oximes, hydrazones, or thioacetals, through condensation reactions with the appropriate reagents. These modifications not only alter the chemical properties of the molecule but also introduce new reactive sites for further derivatization.

Introduction of Diverse Substituents on the Spirocyclic Scaffold

The introduction of substituents on the spirocyclic scaffold of this compound can be achieved through various synthetic strategies. While specific examples for this exact scaffold are not extensively documented, analogous reactions on related spirocyclic systems provide a roadmap for potential derivatization.

One approach involves the synthesis of the scaffold from already substituted precursors. For example, the use of a substituted cyclohexanone (B45756) in the initial steps of the synthesis would directly lead to a substituted this compound derivative.

Alternatively, direct functionalization of the pre-formed spirocyclic scaffold can be explored. For instance, α-halogenation of the ketone at the 6- or 8-position could be achieved under appropriate conditions, providing a handle for subsequent nucleophilic substitution or elimination reactions.

Drawing an analogy from the synthesis of 7-oxa-2-azaspiro[3.5]nonane derivatives, functionalization can be achieved by introducing substituents on the non-oxygenated ring. univ.kiev.ua In the case of this compound, this would correspond to the cyclohexanone ring. For example, reactions at the α-carbon to the ketone could introduce various functional groups.

Structure-Reactivity Relationship (SAR) Studies from a Chemical Perspective

The study of the relationship between the structure of this compound and its chemical reactivity is crucial for understanding its behavior and for the rational design of new derivatives with desired properties. Key aspects of this relationship include the impact of ring strain and the influence of heteroatom and substituent positions.

Impact of Spirocyclic Ring Strain on Reactivity

The this compound scaffold possesses a significant degree of ring strain, primarily due to the presence of the four-membered oxetane (B1205548) ring. The bond angles in the oxetane ring are compressed compared to the ideal tetrahedral angle of 109.5°, leading to angle strain. libretexts.org This inherent strain has a profound impact on the reactivity of the molecule.

Reactions that lead to the opening of the oxetane ring are often thermodynamically favorable as they relieve this ring strain. For instance, under acidic conditions, the oxygen atom of the oxetane can be protonated, making the ring susceptible to nucleophilic attack and subsequent ring-opening. The regioselectivity of this ring-opening would be influenced by steric and electronic factors.

The reactivity of related spirocyclic systems, such as 1-oxaspiro[3.5]nona-5,8-diene-2,7-diones, has been shown to be driven by the relief of ring strain. rsc.orgrsc.org In these systems, nucleophilic attack leads to a cascade of reactions that ultimately results in a more stable, less strained product. rsc.orgrsc.org It is reasonable to expect that this compound would exhibit similar reactivity patterns, with the strained oxetane ring playing a key role in directing chemical transformations.

The table below summarizes the typical bond angles and the resulting strain in small cycloalkanes, which provides context for the strain in the oxetane ring of this compound.

CycloalkaneC-C-C Bond Angle (°)Ring Strain (kcal/mol)
Cyclopropane6027.5
Cyclobutane (B1203170)9026.3
Cyclopentane1086.2
Cyclohexane (B81311)109.50

Data sourced from general organic chemistry principles.

Influence of Heteroatom and Substituent Position on Chemical Behavior

The position of the oxygen atom within the spirocyclic framework and the placement of any substituents have a significant influence on the chemical behavior of this compound derivatives.

The oxygen atom, being electronegative, introduces a dipole moment into the molecule and can act as a hydrogen bond acceptor. Its presence in the strained four-membered ring also makes it a key site for protonation, initiating ring-opening reactions.

Substituents on the cyclohexanone ring can influence the reactivity of the ketone. For example, electron-withdrawing groups at the α-position can increase the acidity of the α-protons, facilitating enolate formation and subsequent reactions. Conversely, bulky substituents near the ketone can sterically hinder the approach of nucleophiles.

In related 7-oxa-2-azaspiro[3.5]nonane systems, the position of substituents has been shown to be crucial for their biological activity, highlighting the importance of precise structural control. univ.kiev.ua Similarly, for this compound derivatives, the spatial arrangement of substituents would be expected to play a critical role in their chemical and potentially biological properties.

Role of Oxaspiro[3.5]nonane Motifs in Synthetic Organic Chemistry

While the specific applications of this compound in synthetic organic chemistry are not widely reported, the broader class of oxaspirocycles plays an important role as building blocks and intermediates in the synthesis of complex molecules.

The strained nature of the oxetane ring in the oxaspiro[3.5]nonane motif can be exploited as a synthetic tool. Ring-opening reactions can be used to introduce functionality and to construct larger ring systems. For example, intramolecular ring-opening of a suitably functionalized oxaspiro[3.5]nonane could lead to the formation of bicyclic or macrocyclic structures.

Furthermore, the rigid, three-dimensional structure of the oxaspiro[3.5]nonane scaffold makes it an attractive template for the synthesis of conformationally constrained molecules. This is particularly relevant in the field of medicinal chemistry, where control over molecular shape is crucial for achieving high binding affinity and selectivity for biological targets. The synthesis of various spiro compounds, including those with potential anticancer activity, often relies on the unique reactivity of spirocyclic intermediates. mdpi.comresearchgate.net

Applications as Chiral Building Blocks and Synthetic Intermediates

The inherent three-dimensionality and conformational rigidity of the 1-oxaspiro[3.5]nonane framework make its derivatives attractive candidates for use as chiral building blocks in asymmetric synthesis. The strategic placement of functional groups on this scaffold allows for stereocontrolled transformations, enabling the synthesis of enantiomerically enriched target molecules.

Research has demonstrated the utility of functionalized spirocyclic compounds, including those with a 7-oxa-2-azaspiro[3.5]nonane core, which shares the fundamental spirocyclic system with this compound. These analogues have been explored as bioisosteres of piperidine (B6355638) in drug design, highlighting their potential to influence pharmacological properties. For instance, the synthesis of derivatives of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid has been reported, showcasing the accessibility of these scaffolds for further chemical modification and incorporation into bioactive molecules univ.kiev.ua.

The reactivity of the 1-oxaspiro[3.5]nonane system has also been investigated, providing insights into its application as a synthetic intermediate. Studies on substituted 1-oxaspiro[3.5]nona-5,8-diene-2,7-diones have shown that these compounds react with various nucleophiles, leading to the formation of (p-hydroxyphenyl)diphenylmethyl derivatives rsc.org. These transformations, which proceed through a proposed p-quinone diphenylmethide intermediate, demonstrate how the spirocyclic framework can be strategically opened to generate other functionalized aromatic compounds rsc.org. This reactivity underscores the potential of this compound derivatives to serve as synthons for a range of molecular architectures.

Table 1: Synthetic Applications of 1-Oxaspiro[3.5]nonane Analogues

Analogue/DerivativeApplicationResearch Finding
7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid derivativesBioisosteres in drug designCan mimic piperidine fragments, potentially improving pharmacological properties of bioactive molecules. univ.kiev.ua
Substituted 1-oxaspiro[3.5]nona-5,8-diene-2,7-dionesSynthetic intermediatesReact with nucleophiles via a ring-opening mechanism to produce functionalized aromatic compounds. rsc.org

Presence and Synthesis of Related Structures in Natural Products

The 1-oxaspiro[3.5]nonane core structure is not only a product of synthetic design but is also found embedded within naturally occurring molecules. The presence of this motif in natural products highlights its biological relevance and provides inspiration for synthetic chemists.

A notable example is the cleroindicin family of natural products, isolated from the plant Clerodendrum indicum. acs.org Specifically, Cleroindicin A has been identified as 7-hydroxy-1-oxaspiro[3.5]nonane, a reduced form of the parent ketone. acs.org The isolation and characterization of these compounds have spurred interest in their total synthesis, which in turn sheds light on potential synthetic routes to this compound and its derivatives.

The total synthesis of cleroindicins often involves strategic steps to construct the spirocyclic core. While various synthetic strategies for spiroketals exist, including acid-catalyzed cyclization of dihydroxyketone precursors, the synthesis of natural products containing these motifs often requires careful stereochemical control. The development of synthetic routes to the cleroindicins provides a blueprint for accessing the 1-oxaspiro[3.5]nonane skeleton and for introducing functional groups at various positions, including the C7 position.

Table 2: Natural Products with a 1-Oxaspiro[3.5]nonane-Related Core

Natural ProductSourceStructural Feature
Cleroindicin AClerodendrum indicumContains a 7-hydroxy-1-oxaspiro[3.5]nonane core. acs.org
Cleroindicin BClerodendrum indicumAn analogue with a modified side chain. acs.org
Cleroindicin CClerodendrum indicumA derivative with a carbonyl group at a different position. acs.org
Cleroindicin DClerodendrum indicumAnother analogue with varied oxidation patterns. acs.org
Cleroindicin EClerodendrum indicumA stereoisomer within the cleroindicin family. acs.org
Cleroindicin FClerodendrum indicumAn unsaturated ketone derivative. acs.org

Advanced Research Avenues and Future Directions in 1 Oxaspiro 3.5 Nonan 7 One Chemistry

Development of Novel and Efficient Synthetic Transformations

The synthesis of spirocyclic systems presents a formidable challenge to organic chemists. The construction of the sterically demanding spirocenter requires precise control over reactivity and selectivity. Future research in the synthesis of 1-Oxaspiro[3.5]nonan-7-one will likely focus on the development of more efficient and atom-economical transformations.

One promising avenue is the exploration of catalytic asymmetric methods . The development of chiral catalysts, whether metal-based or organocatalytic, could enable the direct enantioselective synthesis of this compound and its derivatives. This would be a significant advancement, as the stereochemistry of the spirocenter can have a profound impact on the biological activity and material properties of the molecule.

Another area of focus will be the use of photoredox catalysis and electrochemistry . These methods offer unique modes of reactivity that can facilitate the formation of challenging carbon-carbon and carbon-heteroatom bonds under mild conditions. For instance, the intramolecular cyclization of a suitably functionalized linear precursor could be initiated by a photoredox-catalyzed radical process to construct the spirocyclic core.

Furthermore, the development of flow chemistry protocols for the synthesis of this compound could offer advantages in terms of safety, scalability, and reaction optimization. The precise control over reaction parameters afforded by flow systems could be particularly beneficial for managing reactive intermediates and improving yields.

Synthetic StrategyPotential AdvantagesResearch Focus
Catalytic Asymmetric SynthesisEnantioselective control of the spirocenterDevelopment of novel chiral catalysts
Photoredox CatalysisMild reaction conditions, unique reactivityIntramolecular radical cyclizations
ElectrochemistryGreen and sustainable approachAnodic or cathodic cyclization strategies
Flow ChemistryImproved safety, scalability, and controlOptimization of reaction conditions in continuous flow

Deeper Mechanistic Understanding of Complex Spirocyclization Processes

A thorough understanding of the reaction mechanisms underpinning spirocyclization is crucial for the rational design of improved synthetic routes. Future research will likely employ a combination of experimental and computational techniques to elucidate the intricate details of these processes.

Computational modeling , using methods such as Density Functional Theory (DFT), will be instrumental in mapping out the potential energy surfaces of the spirocyclization reactions. These calculations can help to identify transition state structures, predict reaction pathways, and explain observed selectivities. The synergy between experimental and computational studies will be key to a comprehensive understanding of the factors that govern the formation of the this compound scaffold.

Integration with Machine Learning and Artificial Intelligence for Synthetic Design

The advent of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of organic synthesis. nih.govresearchgate.netjetir.orgillinois.edu These powerful tools can be trained on vast datasets of chemical reactions to predict the outcomes of new transformations and even to propose novel synthetic routes.

In the context of this compound, ML algorithms could be employed to:

Predict the feasibility and yield of different synthetic approaches. By analyzing the structural features of the starting materials and the reaction conditions, ML models can help chemists to prioritize the most promising synthetic routes.

Optimize reaction conditions. AI-driven platforms can systematically explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst) to identify the optimal conditions for the synthesis of this compound.

Propose novel retrosynthetic disconnections. By learning the patterns of chemical reactivity from the literature, ML tools can suggest new and non-intuitive ways to deconstruct the target molecule, potentially leading to the discovery of more efficient synthetic strategies.

The integration of ML and AI with automated synthesis platforms could ultimately lead to a closed-loop system where the entire process of synthetic design, execution, and optimization is performed autonomously.

Exploration of Unique Chemical Reactivity and Selectivity Profiles

The strained oxetane (B1205548) ring and the ketone functionality in this compound suggest a rich and varied chemical reactivity. Future research will undoubtedly focus on exploring the unique transformations of this spirocyclic scaffold.

The ring-opening reactions of the oxetane moiety could provide access to a range of functionalized cyclohexanone (B45756) derivatives. These reactions could be promoted by acids, bases, or nucleophiles, and the regioselectivity of the ring-opening would be of significant interest.

The carbonyl group of the cyclohexanone ring serves as a handle for a wide array of chemical modifications. Researchers will likely investigate reactions such as aldol (B89426) condensations, Wittig reactions, and Baeyer-Villiger oxidations to further elaborate the molecular framework of this compound.

Furthermore, the unique three-dimensional shape of the molecule could lead to interesting stereoselective transformations . The steric hindrance imposed by the spirocyclic system could direct the approach of reagents to one face of the molecule, leading to high levels of diastereoselectivity in subsequent reactions.

Contribution to Fundamental Understanding of Spirocyclic Strain and Conformational Effects

Spirocyclic compounds often exhibit unique conformational properties due to the constraints imposed by the spirocenter. A detailed understanding of the conformational landscape of this compound can provide valuable insights into its reactivity and its interactions with biological targets.

Advanced NMR spectroscopic techniques , such as Nuclear Overhauser Effect (NOE) experiments, can be used to probe the spatial relationships between different protons in the molecule, providing information about its preferred conformation in solution.

X-ray crystallography can provide a definitive picture of the solid-state conformation of this compound and its derivatives. This information can be used to validate computational models and to understand the effects of intermolecular interactions on the molecular geometry.

By studying the relationship between the conformational properties of this compound and its chemical reactivity, researchers can contribute to a more fundamental understanding of the role of strain and conformational effects in determining the behavior of spirocyclic molecules.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 1-Oxaspiro[3.5]nonan-7-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The regioselective carbonylation of 2,2-disubstituted epoxides is a primary synthetic route. For example, 3k (1-Oxaspiro[3.5]nonan-2-one) is synthesized via general procedure C, yielding a colorless oil (67% yield) with characterization by 1H^1H NMR, 13C^{13}C NMR, and HRMS . Optimization involves adjusting catalyst loading, solvent polarity, and temperature to enhance regioselectivity and minimize side reactions. Purity is validated via chromatographic techniques and spectral consistency .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer : Key techniques include:

  • 1H^1H NMR (500 MHz, CDCl3_3): Peaks at δ 3.07 (s, 2H), 1.92–1.88 (m, 2H), and 1.49–1.44 (m, 4H) confirm proton environments .
  • 13C^{13}C NMR (125 MHz, CDCl3_3): Signals at δ 168.69 (carbonyl) and 79.00 (spiro-oxygen) verify the spirocyclic framework .
  • Cross-referencing with HRMS (DART) data (observed [M+H]+^+: 141.09109 vs. calculated 141.09101) ensures molecular formula accuracy .

Q. What are the primary structural features of this compound that influence its reactivity?

  • Methodological Answer : The spirocyclic oxygen atom introduces ring strain and electronic effects, while the ketone group at position 7 acts as an electrophilic site. Computational studies (e.g., DFT) can model steric hindrance and frontier molecular orbitals to predict reactivity patterns. Experimental validation via nucleophilic addition or reduction reactions is recommended .

Advanced Research Questions

Q. How can researchers address discrepancies in reported regioselectivity during the synthesis of this compound derivatives?

  • Methodological Answer : Contradictions in regioselectivity (e.g., carbonyl placement) may arise from steric effects or catalyst-substrate interactions. Systematic studies should:

  • Compare reaction outcomes under varying conditions (e.g., Pd0^0 vs. RhI^I catalysts).
  • Use kinetic isotope effects or isotopic labeling to trace mechanistic pathways .
  • Validate hypotheses via X-ray crystallography or advanced NMR techniques (e.g., NOESY) .

Q. What strategies are effective in resolving conflicting spectroscopic data for spirocyclic ketones like this compound?

  • Methodological Answer : Discrepancies in 1H^1H NMR splitting patterns or 13C^{13}C shifts often stem from conformational flexibility or solvent effects. Solutions include:

  • Repeating experiments in deuterated solvents with controlled temperature.
  • Using dynamic NMR to study ring-flipping kinetics .
  • Cross-validating with alternative techniques like IR spectroscopy (C=O stretch ~1700 cm1^{-1}) or mass spectrometry fragmentation patterns .

Q. How can researchers design experiments to probe the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Stability Assay : Incubate the compound in buffers (pH 2–12) at 25°C–80°C, monitoring degradation via HPLC or LC-MS at timed intervals.
  • Kinetic Analysis : Plot degradation rates to identify Arrhenius activation energies for hydrolysis or oxidation pathways .
  • Structural Correlates : Compare stability with analogous spirocyclic compounds (e.g., 2-Oxaspiro[3.5]nonan-7-one) to isolate electronic vs. steric contributions .

Q. What computational methods are most reliable for predicting the physicochemical properties of this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and partition coefficients (logP).
  • Density Functional Theory (DFT) : Calculate dipole moments, HOMO-LUMO gaps, and electrostatic potential maps to forecast reactivity .
  • Validate predictions experimentally via solubility assays (e.g., shake-flask method) or cyclic voltammetry .

Data Analysis and Contradiction Resolution

Q. How should researchers reconcile conflicting literature data on the biological activity of this compound derivatives?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies, noting variations in assay conditions (e.g., cell lines, concentrations).
  • Dose-Response Curves : Re-evaluate IC50_{50} values under standardized protocols.
  • Structure-Activity Relationships (SAR) : Isolate substituent effects using combinatorial libraries .

Q. What experimental frameworks can resolve contradictions in mechanistic proposals for spirocyclic ketone rearrangements?

  • Methodological Answer :

  • Isotopic Labeling : Track carbon migration using 13C^{13}C-labeled substrates.
  • Trapping Intermediates : Use low-temperature NMR or cryogenic MS to identify transient species.
  • Computational Transition-State Modeling : Compare activation barriers for competing pathways (e.g., Cope vs. Claisen rearrangements) .

Tables for Key Data

Property Value/Description Reference
Molecular FormulaC8_8H12_{12}O2_2
Molecular Weight138.21 g/mol
1H^1H NMR (CDCl3_3)δ 3.07 (s, 2H), 1.49–1.44 (m, 4H)
13C^{13}C NMR (CDCl3_3)δ 168.69 (C=O), 79.00 (spiro-O)
HRMS (DART)[M+H]+^+: 141.09109 (Calc: 141.09101)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.